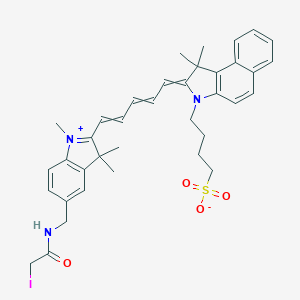

NIR-664-iodoacétamide

Vue d'ensemble

Description

L’iodoacétamide NIR-664 est un colorant à base de cyanine connu pour sa forte réponse de fluorescence à la nature hydrophobe de son microenvironnement immédiat . Ce composé est particulièrement utile en tant que capteur de l’environnement chimique en raison de ses propriétés de fluorescence, ce qui le rend adapté à diverses applications scientifiques .

Applications De Recherche Scientifique

Structure and Composition

NIR-664-iodoacetamide belongs to the cyanine dye family, characterized by its strong fluorescence response, which is influenced by the hydrophobic environment surrounding it. Its chemical structure allows it to form stable thio-ether bonds with sulfhydryl groups present in proteins, facilitating targeted labeling in various biological applications.

Biochemistry and Molecular Biology

NIR-664-iodoacetamide is extensively used as a fluorescent probe for detecting and quantifying thiol-containing biomolecules. Its ability to label proteins enables researchers to study protein interactions, localization, and dynamics within cells.

Case Study: Protein Labeling

In a study focusing on protein interactions, NIR-664-iodoacetamide was utilized to label specific proteins in live cells. The results demonstrated clear visualization of protein localization, providing insights into cellular functions and interactions.

Fluorescence Microscopy

The dye is employed in fluorescence microscopy to visualize cellular structures and functions. Its NIR properties allow for deeper tissue penetration, making it suitable for imaging applications in living organisms.

Case Study: Cellular Imaging

Research involving NIR-664-iodoacetamide highlighted its effectiveness in imaging tumor cells. The dye facilitated the identification of tumor margins during surgical procedures, improving the accuracy of tumor resections.

Medical Diagnostics

NIR-664-iodoacetamide is being explored for diagnostic assays, particularly in cancer research. Its ability to track cellular processes can aid in early detection and monitoring of cancer progression.

Case Study: Cancer Detection

In a clinical setting, NIR-664-iodoacetamide was tested for its efficacy in identifying cancerous tissues. The results indicated a high specificity for cancerous cells, suggesting its potential as a diagnostic tool.

Environmental Monitoring

The compound is also applied in developing fluorescent sensors for environmental monitoring. Its sensitivity to specific chemical environments makes it useful for detecting pollutants or hazardous substances.

Case Study: Pollutant Detection

A study demonstrated the use of NIR-664-iodoacetamide in detecting heavy metals in water samples. The dye's fluorescence response provided a reliable method for monitoring environmental contamination.

Mécanisme D'action

L’iodoacétamide NIR-664 exerce ses effets par sa forte réponse de fluorescence à la nature hydrophobe de son microenvironnement immédiat . Le composé interagit avec les groupes thiols, formant des liaisons thio-éthers stables, ce qui se traduit par un signal de fluorescence qui peut être détecté et mesuré . Ce mécanisme en fait un capteur efficace pour diverses applications.

Analyse Biochimique

Biochemical Properties

NIR-664-iodoacetamide interacts with various enzymes, proteins, and other biomolecules. It is often used as a thiol-reactive dye for labeling proteins, affibodies, or other sulfhydryl (thiol)-containing compounds . The compound readily reacts with compounds containing sulfhydryl groups, forming a chemically stable thio-ether bond between the dye and the protein .

Cellular Effects

The effects of NIR-664-iodoacetamide on cells are largely dependent on its interactions with various biomolecules. For instance, it has been found to inhibit glycolysis, a crucial metabolic pathway in cells, by inactivating the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition of glycolysis can have significant effects on cellular metabolism and function .

Molecular Mechanism

At the molecular level, NIR-664-iodoacetamide exerts its effects through its interactions with biomolecules. It forms a stable thio-ether bond with sulfhydryl groups present in proteins, thereby modifying their structure and function . This can lead to changes in gene expression and enzyme activity, among other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NIR-664-iodoacetamide can change over time. For instance, it has been found that the compound’s ability to inhibit glycolysis decreases over time, likely due to its degradation

Dosage Effects in Animal Models

It is known that the selection of appropriate animal models is critical for studying the effects of compounds like NIR-664-iodoacetamide .

Metabolic Pathways

NIR-664-iodoacetamide is involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. For instance, it inhibits the glycolytic pathway by inactivating GAPDH . This can have significant effects on metabolic flux and metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’iodoacétamide NIR-664 est synthétisé par une série de réactions chimiques impliquant la dérivatisation des thiols . Le processus implique généralement la réaction de l’iodoacétamide avec des composés contenant des groupes sulfhydryles, formant une liaison thio-éther chimiquement stable . Le pH optimal pour cette modification se situe entre 8 et 8,5 .

Méthodes de production industrielle

La production industrielle de l’iodoacétamide NIR-664 implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des laboratoires. Le composé est produit avec une pureté élevée, généralement supérieure à 90 %, et est stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

L’iodoacétamide NIR-664 subit principalement des réactions de substitution, en particulier avec les groupes thiols . Il peut également participer à d’autres types de réactions, telles que l’oxydation et la réduction, en fonction de l’environnement chimique .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’iodoacétamide NIR-664 comprennent l’iodoacétamide et divers composés contenant des thiols . Les réactions sont généralement réalisées dans une solution tamponnée avec un pH d’environ 8,3 .

Principaux produits formés

Les principaux produits formés à partir des réactions de l’iodoacétamide NIR-664 sont des dérivés thio-éthers, qui sont stables et présentent de fortes propriétés de fluorescence .

Applications de recherche scientifique

L’iodoacétamide NIR-664 a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Composés similaires

5-Iodoacétamidofluorescéine : Un autre colorant fluorescent utilisé pour le marquage des groupes thiols.

6-Iodoacétamidofluorescéine : Similaire à la 5-iodoacétamidofluorescéine, utilisé en microscopie à fluorescence.

Isothiocyanate NIR-797 : Un colorant proche infrarouge utilisé pour des applications similaires.

Unicité

L’iodoacétamide NIR-664 est unique en raison de sa forte réponse de fluorescence et de sa stabilité dans les environnements hydrophobes . Sa capacité à former des liaisons thio-éthers stables avec les groupes thiols le rend particulièrement utile pour diverses applications scientifiques, ce qui le distingue d’autres composés similaires .

Activité Biologique

NIR-664-iodoacetamide is a synthetic compound primarily utilized as a fluorescent dye for labeling biomolecules that contain thiol groups. This compound belongs to the class of Cyanine dyes, known for their strong fluorescence properties and stability under various experimental conditions. The molecular formula of NIR-664-iodoacetamide is C₃₈H₄₃I₁N₂O₂S, with a molecular weight of 751.72 g/mol. Its unique structure enables effective interaction with thiol-containing compounds, forming stable thio-ether bonds essential for numerous biochemical applications.

The primary biological activity of NIR-664-iodoacetamide is its ability to covalently label biomolecules containing thiols through a process called alkylation. The iodoacetamide group in the compound binds to the thiol group of target molecules, resulting in a stable covalent bond. This labeling allows researchers to track and analyze biomolecules using their fluorescent properties, which is particularly useful in studying proteins and enzymes that contain cysteine residues .

Key Features

- Covalent Bonding : Forms stable thio-ether bonds with thiol groups.

- Fluorescence Properties : Enables tracking and analysis of labeled biomolecules.

- Applications : Useful in studying protein trafficking, cellular uptake, and drug delivery.

Inhibition of Glycolysis

NIR-664-iodoacetamide exhibits significant biological activity by interacting with various enzymes and proteins. Notably, it has been shown to inhibit glycolysis by inactivating glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. This inhibition can alter cellular metabolism, making NIR-664-iodoacetamide valuable for studying metabolic pathways in research settings.

Case Studies

- Live-cell Imaging : Researchers have employed NIR-664-iodoacetamide for live-cell imaging studies, allowing real-time monitoring of cellular processes. The strong fluorescence response facilitates the observation of dynamic biological events.

- NanoISD Development : A significant application involved the development of NanoISD, a nucleic acid immunotherapeutic that uses NIR-664-iodoacetamide-labeled D-PDB (a polymer). This formulation enhances cellular uptake and promotes the activation of the STING pathway, leading to increased antitumor immunity in preclinical models .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Primary Use | Mechanism of Action |

|---|---|---|---|

| NIR-664-Iodoacetamide | 751.72 g/mol | Fluorescent labeling | Covalent bonding to thiols |

| Cy5 | 792.89 g/mol | Fluorescent labeling | Similar binding to thiols |

| Alexa Fluor 647 | 643.34 g/mol | Fluorescent labeling | Similar binding properties |

Safety and Handling

As with many research chemicals, NIR-664-iodoacetamide poses potential safety hazards. Proper laboratory protocols should be followed when handling this compound to minimize exposure risks.

Propriétés

IUPAC Name |

4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOHJESYBPIQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.